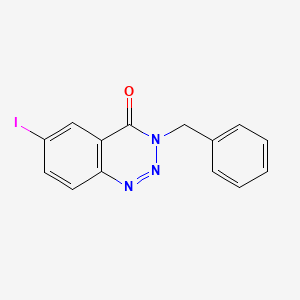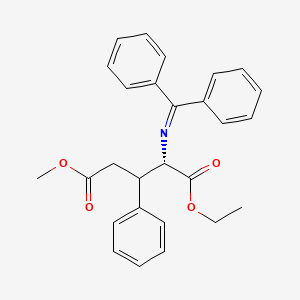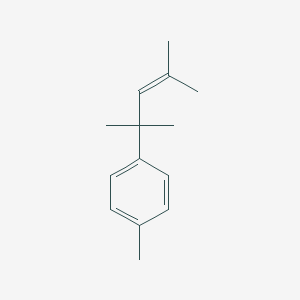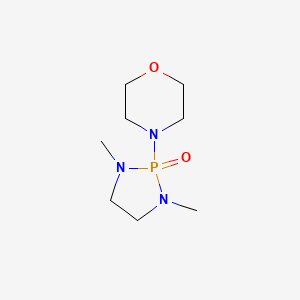![molecular formula C48H66O6 B15169603 1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} CAS No. 886819-51-8](/img/structure/B15169603.png)
1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenylene core with two dodecyloxyphenylpropane-1,3-dione groups attached, making it an interesting subject for research in materials science, chemistry, and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with 4-(dodecyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, which may underlie its biological activities .
類似化合物との比較
Similar Compounds
- 1,1’-(1,4-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(2,5-Dimethyl-1,4-phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
Uniqueness
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its phenylene core and dodecyloxy groups contribute to its stability, solubility, and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
886819-51-8 |
|---|---|
分子式 |
C48H66O6 |
分子量 |
739.0 g/mol |
IUPAC名 |
1-(4-dodecoxyphenyl)-3-[3-[3-(4-dodecoxyphenyl)-3-oxopropanoyl]phenyl]propane-1,3-dione |
InChI |
InChI=1S/C48H66O6/c1-3-5-7-9-11-13-15-17-19-21-34-53-43-30-26-39(27-31-43)45(49)37-47(51)41-24-23-25-42(36-41)48(52)38-46(50)40-28-32-44(33-29-40)54-35-22-20-18-16-14-12-10-8-6-4-2/h23-33,36H,3-22,34-35,37-38H2,1-2H3 |
InChIキー |
PLNHBUQQHUQLNC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)C(=O)CC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


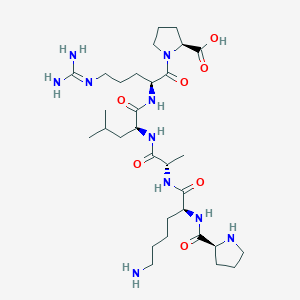
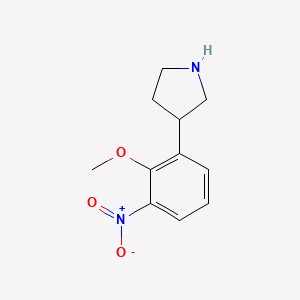
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
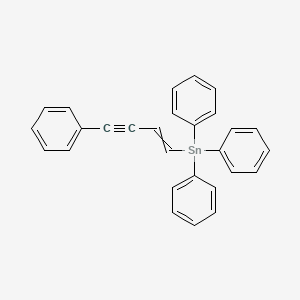
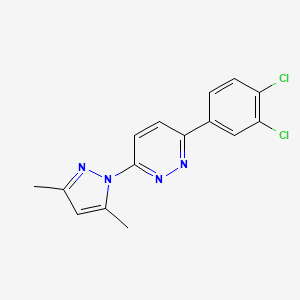
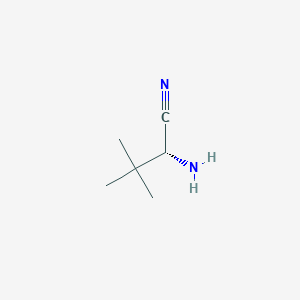
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
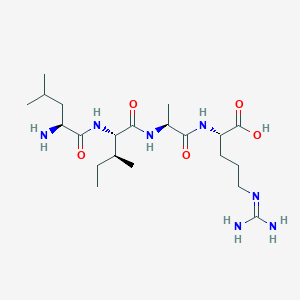
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)

